5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)-
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)-
Brand Name:
Vulcanchem
CAS No.:
18300-60-2
VCID:
VC21024296
InChI:
InChI=1S/C21H24N2O2/c24-21(11-12-22-13-15-25-16-14-22)23-19-7-3-1-5-17(19)9-10-18-6-2-4-8-20(18)23/h1-8H,9-16H2
SMILES:
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCN4CCOCC4
Molecular Formula:
C21H24N2O2
Molecular Weight:
336.4 g/mol
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)-
CAS No.: 18300-60-2
Cat. No.: VC21024296
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18300-60-2 |
|---|---|
| Molecular Formula | C21H24N2O2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-morpholin-4-ylpropan-1-one |
| Standard InChI | InChI=1S/C21H24N2O2/c24-21(11-12-22-13-15-25-16-14-22)23-19-7-3-1-5-17(19)9-10-18-6-2-4-8-20(18)23/h1-8H,9-16H2 |
| Standard InChI Key | FFJCFAKYCODHSP-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCN4CCOCC4 |
| Canonical SMILES | C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCN4CCOCC4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator